1-(Diphenylphosphoryl)ethan-1-one
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Overview
Description
1-(Diphenylphosphoryl)ethan-1-one is an organic compound characterized by the presence of a phosphoryl group attached to an ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphoryl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate ketone under acidic conditions. For instance, the reaction of diphenylphosphine oxide with acetophenone in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine compounds.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(Diphenylphosphoryl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)ethan-1-one involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and stability of the compound. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one: This compound has a similar structure but with a chlorine substituent on the phenyl ring.
1-(Diphenylphosphoryl)-3,3-dimethylbutan-2-one: This compound features a different alkyl substitution pattern.
Uniqueness: 1-(Diphenylphosphoryl)ethan-1-one is unique due to its specific phosphoryl group attachment, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research .
Properties
CAS No. |
27384-09-4 |
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Molecular Formula |
C14H13O2P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-diphenylphosphorylethanone |
InChI |
InChI=1S/C14H13O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
VGWIYVRMPOOWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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